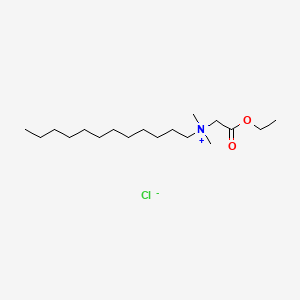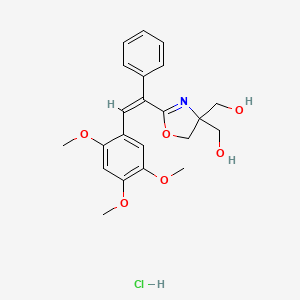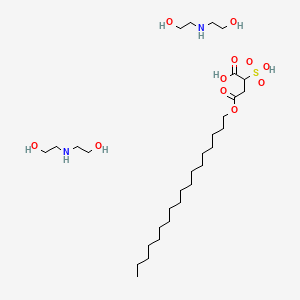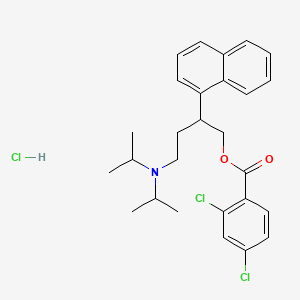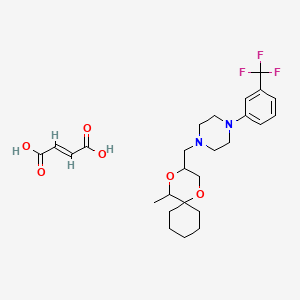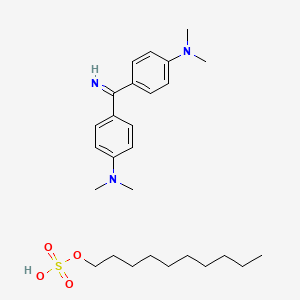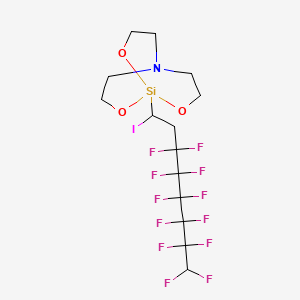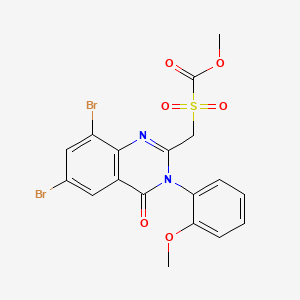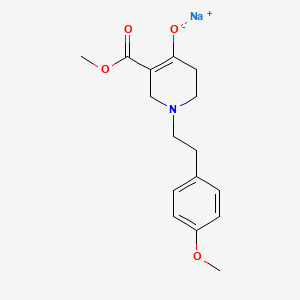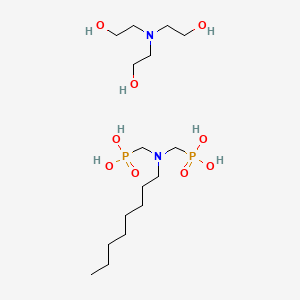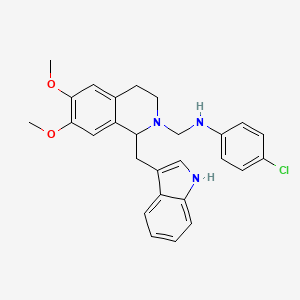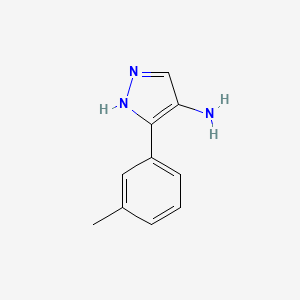
1H-Pyrazol-4-amine, 3-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is a heterocyclic compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoylacetonitrile with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound fits well into the binding pockets of these enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar pyrazole core but with different substituents, leading to variations in its chemical and biological properties.
3-Amino-4,5-dihydro-1-phenylpyrazole: Another related compound with a similar structure but different functional groups, affecting its reactivity and applications.
Uniqueness
1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
91857-96-4 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
GCHHQBUSOJUHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


